n-(2-(Ethylamino)-2-oxoethyl)-4-fluorobenzamide

Description

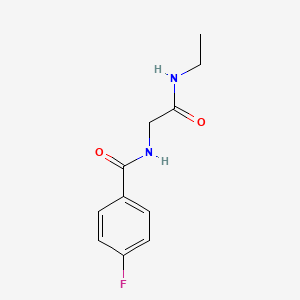

N-(2-(Ethylamino)-2-oxoethyl)-4-fluorobenzamide is a fluorinated benzamide derivative characterized by a 4-fluorobenzoyl group linked to a glycinamide scaffold with an ethylamine substituent. Its molecular formula is C₁₁H₁₂FN₂O₂, with a molecular weight of 238.23 g/mol. The compound features a primary ethylamino group (-NHCH₂CH₃) attached to the carbonyl of the glycinamide moiety, which distinguishes it from tertiary amine analogs (e.g., diethylamino derivatives).

Structurally, the compound’s planar benzamide core and flexible ethylamino side chain allow for diverse intermolecular interactions, making it a candidate for pharmaceutical and materials science applications.

Properties

Molecular Formula |

C11H13FN2O2 |

|---|---|

Molecular Weight |

224.23 g/mol |

IUPAC Name |

N-[2-(ethylamino)-2-oxoethyl]-4-fluorobenzamide |

InChI |

InChI=1S/C11H13FN2O2/c1-2-13-10(15)7-14-11(16)8-3-5-9(12)6-4-8/h3-6H,2,7H2,1H3,(H,13,15)(H,14,16) |

InChI Key |

BMPSYJCDBQCIIZ-UHFFFAOYSA-N |

Canonical SMILES |

CCNC(=O)CNC(=O)C1=CC=C(C=C1)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of n-(2-(Ethylamino)-2-oxoethyl)-4-fluorobenzamide typically involves the reaction of 4-fluorobenzoic acid with ethylamine and an appropriate oxoethylating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, with the addition of

Biological Activity

N-(2-(Ethylamino)-2-oxoethyl)-4-fluorobenzamide is a compound that has garnered attention in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Structural Characteristics

The compound features an ethylamino group and a fluorobenzamide moiety, enhancing its lipophilicity and potentially improving bioavailability. The presence of the fluorine atom in the benzamide structure is particularly significant as it may influence the compound's interaction with biological targets, including enzymes and receptors.

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| This compound | Ethylamino group, fluorobenzamide | Enhanced lipophilicity |

| 4-Fluorobenzamide | Benzamide with a fluorine substituent | Common reference compound |

| N-(2-Amino-2-oxoethyl)-4-fluorobenzamide | Lacks ethyl group | Potentially less lipophilic |

| N-(3-Fluoro-4-methoxybenzamide) | Contains methoxy instead of ethylamino | Different electronic properties |

Preliminary studies have indicated that this compound exhibits significant binding affinity to various biological targets. In vitro assays are essential for elucidating the mechanism of action, which may involve interactions with specific enzymes or receptors. For instance, docking studies have suggested that this compound can effectively bind to proteins involved in critical cellular processes, potentially leading to therapeutic effects in conditions such as cancer or metabolic disorders.

Case Studies and Experimental Findings

- Immunomodulatory Effects : Research has shown that compounds structurally similar to this compound can modulate immune responses. For example, certain benzamide derivatives have been demonstrated to enhance the degradation of specific proteins involved in immune regulation, indicating a potential application in immunotherapy .

- β-Cell Protection : A related study identified a benzamide analog that exhibited protective effects against endoplasmic reticulum (ER) stress in pancreatic β-cells. This highlights the potential of this compound or its derivatives in developing treatments for diabetes by preserving β-cell function under stress conditions .

- CNS Penetration and Antiparasitic Activity : Another investigation focused on compounds capable of penetrating the blood-brain barrier (BBB), suggesting that modifications to the benzamide structure could enhance CNS activity. This opens avenues for exploring this compound in treating neurological disorders or infections like Toxoplasma gondii .

Structure-Activity Relationship (SAR)

The SAR studies have provided insights into how modifications to the core structure influence biological activity. The incorporation of various substituents at strategic positions on the benzene ring can significantly alter the compound's potency and selectivity towards specific targets. For instance, fluorinated derivatives have shown improved binding affinities compared to their non-fluorinated counterparts, which is crucial for optimizing therapeutic efficacy .

Scientific Research Applications

It appears that "n-(2-(Ethylamino)-2-oxoethyl)-4-fluorobenzamide" is not extensively documented in the provided search results. However, the search results do provide information on related compounds and applications of fluorobenzamides in scientific research, which may be relevant to your query.

Fluorine in Medicinal Chemistry

The incorporation of fluorine can modulate essential properties in drug design, such as lipophilicity, metabolic stability, membrane permeation, and binding affinity . Fluorine can also act as a conformation-controlling element through hyperconjugative electron donation of vicinal groups and intramolecular hydrogen bonds .

Benzamide Derivatives as Cereblon Binders

Certain fluorinated benzamide derivatives have increased cereblon (CRBN) binding affinity . Researchers have optimized the physicochemical properties, stability, on-target affinity, and off-target neosubstrate modulation features of nonphthalimide CRBN binders, some of which are conformationally locked benzamide-type derivatives . These derivatives replicate the interactions of the natural CRBN degron, exhibit enhanced chemical stability, and display a favorable selectivity profile in terms of neosubstrate recruitment . Some have been transformed into potent degraders of BRD4 and HDAC6, outperforming previously described reference PROTACs .

GRK2 Inhibitors

Amide moieties can be ligated to the fluorophenyl ring of paroxetine to generate significantly more potent inhibitors of GRK2 (G protein-coupled receptor kinase 2) with high selectivity over GRK subfamilies and other AGC kinases .

Lidocaine Concentration in Oral Tissue

The addition of epinephrine to lidocaine inhibits systemic absorption of the local anesthetic . Lidocaine concentration can be quantitatively measured within tissue .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural, physicochemical, and functional differences between N-(2-(Ethylamino)-2-oxoethyl)-4-fluorobenzamide and analogous benzamide derivatives:

Structural and Functional Insights:

Substituent Effects on Bioactivity: The ethylamino group in the target compound provides a balance between lipophilicity and hydrogen-bonding capability, contrasting with diethylamino analogs (e.g., N-[2-(Diethylamino)ethyl]-4-fluorobenzamide), which exhibit higher basicity and solubility but reduced blood-brain barrier penetration . Bulkier substituents (e.g., adamantyl in ) significantly increase molecular weight and steric hindrance, limiting pharmacokinetic efficiency. Fluorine positioning: The 4-fluoro substitution in the target compound enhances electronic effects without steric interference, whereas 3-fluoro analogs (e.g., ) may alter binding orientations in biological targets.

Synthetic Accessibility :

- The target compound can be synthesized via amide coupling between 4-fluorobenzoic acid and ethylamine using reagents like HOBT/EDC, similar to methods in .

- Derivatives with complex heterocycles (e.g., ) require multi-step syntheses, reducing scalability.

QSAR and Pharmacological Potential: Topological parameters such as Balaban index (J) and molecular connectivity indices (⁰χv, ¹χv) correlate with antimicrobial activity in benzamide derivatives . The target compound’s simpler structure may prioritize metabolic stability over broad-spectrum activity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.